2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid
Description
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid derivative featuring a bromine atom in the ortho position of the phenyl ring and a trifluoromethyl group on the butanoic acid backbone. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the bromine and trifluoromethyl groups, which influence acidity, stability, and biological activity.
Properties
Molecular Formula |
C10H8BrF3O2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16) |
InChI Key |
MFCVPRFVJPFHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluorobutanoic acid group can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in the halogen type (Br, Cl, F) and substituent position (ortho, meta, para) on the phenyl ring. Key analogs include:
- 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CID 79441246)
- 2-(4-Bromophenyl)-4,4,4-trifluorobutanoic acid (CAS 1500291-72-4)
- 3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid (CAS 80661-60-5)
Table 1: Structural and Molecular Comparisons
*Estimated based on bromine’s atomic mass (79.904 u) compared to chlorine (35.453 u) in the 3-chloro analog.
Physicochemical Properties
Acidity and Electronic Effects
- The trifluoromethyl group further enhances acidity due to its electron-withdrawing nature .
- Comparison with Para-Bromo Analog : The para-bromo isomer (4-bromo) may exhibit lower acidity than the ortho isomer due to reduced resonance withdrawal from the carboxylic acid group .
Collision Cross-Section (CCS) and Molecular Shape
- 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid has a predicted CCS of 151.8 Ų for the [M+H]+ adduct, reflecting its gas-phase ion mobility . The ortho-bromo analog likely has a larger CCS due to bromine’s greater atomic radius and steric effects.
Biological Activity
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. Its molecular formula is C10H8BrF3O2, characterized by a bromophenyl group and a trifluorobutanoic acid moiety. This compound has garnered attention for its possible applications in treating inflammatory diseases and other medical conditions.
Chemical Structure and Properties
The compound features a bromine atom at the para position relative to the carboxylic acid group, enhancing its chemical reactivity. The presence of trifluoromethyl groups increases lipophilicity, which can affect its absorption and distribution in biological systems.
Table 1: Structural Characteristics of 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic Acid
| Property | Description |
|---|---|
| Molecular Formula | C10H8BrF3O2 |
| Molecular Weight | 303.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carboxylic acid, bromine, trifluoromethyl |
Anti-inflammatory Properties
Research indicates that 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid exhibits anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for drug development targeting inflammatory diseases.
The mechanism of action appears to involve interaction with various biological targets such as enzymes and receptors. The trifluorobutanoic acid moiety may facilitate binding to these targets, leading to alterations in their activity.
Case Studies and Research Findings
- Study on Enzyme Inhibition : Initial findings from molecular docking studies suggest that the compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
- Analgesic Effects : In animal models, administration of the compound showed a significant reduction in pain responses compared to control groups. This suggests a potential use as an analgesic agent.
- Comparative Studies : When compared to structurally similar compounds like 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid, 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid exhibited enhanced biological activity due to its unique bromine positioning.
Table 2: Comparative Biological Activity of Similar Compounds
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Notes |
|---|---|---|---|
| 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid | Significant | Significant | Potential lead compound for drug development |
| 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid | Moderate | Low | Less effective than brominated variant |
| 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid | Moderate | Moderate | Similar structure with varied activity |
Synthesis and Applications
The synthesis of 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid typically involves multi-step reactions starting from commercially available precursors. Synthetic routes often include halogenation and subsequent functionalization steps to introduce the trifluorobutanoic moiety.
Potential Applications
- Drug Development : Due to its anti-inflammatory properties, this compound is being explored as a lead candidate for new anti-inflammatory drugs.
- Research Tool : Its unique structure makes it useful for studying enzyme interactions and mechanisms of action in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
